2-Butanol, 2-methyl-, carbamate
Overview
Description
“2-Butanol, 2-methyl-, carbamate” is also known as “2-Methyl-2-butanyl carbamate”. It is a chemical compound with the molecular formula C6H13NO2 . It is related to “tert-Amyl alcohol” or “2-methylbutan-2-ol (2M2B)”, which is a branched pentanol .
Synthesis Analysis
The synthesis of carbamates, such as “2-Butanol, 2-methyl-, carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This process is facilitated in the presence of cesium carbonate and TBAI . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
The molecular structure of “2-Butanol, 2-methyl-, carbamate” consists of 6 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of approximately 131.173 Da .Chemical Reactions Analysis
Carbamates, including “2-Butanol, 2-methyl-, carbamate”, can be synthesized through various chemical reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Butanol, 2-methyl-, carbamate” include a molecular weight of approximately 131.173 Da and a monoisotopic mass of 131.094635 Da .Scientific Research Applications
Biofuel Production
- 2-Butanol as a Biofuel : A study demonstrated the production of 2-butanol, a potential biofuel, in Saccharomyces cerevisiae. This was achieved by using a TEV-protease based expression system to express the subunits of a B12-dependent dehydratase complex, which catalyzes the conversion of meso-2,3-butanediol to butanone, and subsequently, a secondary alcohol dehydrogenase catalyzes the conversion to 2-butanol. The study highlights the role of NADH availability in the production of 2-butanol under anaerobic conditions (Ghiaci, Norbeck, & Larsson, 2014).
Carbamate Deprotection
- Nucleophilic Deprotection of Carbamates : Research on carbamates, commonly used for the protection of amines, showed that they can be efficiently deprotected by treatment with 2-mercaptoethanol. This method provides a superior alternative to traditional hydrogenolysis or Lewis acid-mediated deprotection, especially for substrates sensitive to these conditions (Scattolin, Gharbaoui, & Cheng-yi Chen, 2022).
Carbamate Formation Mechanisms
- Carbamate Formation in AMP-CO2-H2O System : An investigation into carbamate formation within a 2-amino-2-methyl-1-propanol (AMP) system under varying CO2 loadings and temperatures utilized NMR spectroscopy. The study found that carbamate formation exhibits weak temperature dependence, with main species being AMP/AMPH+, AMPCO2−, and HCO3−/CO32− (Ciftja, Hartono, & Svendsen, 2014).
Chemical Synthesis and Analysis
- Synthesis of O-methyl-N-alkylcarbamate : A study focused on developing a scalable method for synthesizing O-methyl-N-alkylcarbamate from amines and dialkylcarbonate. This research aimed at industrial application and tested various synthesis methods for economic feasibility and practicality, leading to a new method for producing various carbamates (Dashkin, Vorobieva, Seferyan, Danilova, & Mantrov, 2019).
Safety And Hazards
Safety data sheets indicate that “2-Butanol, 2-methyl-, carbamate” is highly flammable and can cause skin irritation, serious eye damage, respiratory irritation, and drowsiness or dizziness . It is advised to avoid contact with skin and eyes, avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Future Directions
There is increasing interest in applying amine CO2-capture for fine chemical synthesis, because CO2 is non-toxic, cheap, and readily available . This opens up new possibilities for the synthesis of carbamates, including “2-Butanol, 2-methyl-, carbamate”. Future research could focus on improving the efficiency of these synthesis processes and exploring new applications for these compounds .
properties
IUPAC Name |
2-methylbutan-2-yl carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-6(2,3)9-5(7)8/h4H2,1-3H3,(H2,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQKXXDHDKEBEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878846 | |
Record name | 2-Butanol, 2-methyl-, carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butanol, 2-methyl-, carbamate | |
CAS RN |
590-60-3 | |
Record name | 2-Butanol, 2-methyl-, 2-carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanol, 2-methyl-, 2-carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanol, 2-methyl-, 2-carbamate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanol, 2-methyl-, carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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